(6R)-2-[(2S)-4-[(1R,2S,4S,7S,8S,9S,12S,13S,18R)-16-[(3R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Background of Timosaponin-BII within Natural Product Chemistry and Pharmacological Discovery
Timosaponin-BII, also known as Prototimosaponin AIII, is a key bioactive constituent isolated from the rhizomes of the medicinal plant Anemarrhena asphodeloides Bunge, a member of the Liliaceae family. nih.govnih.gov This plant has a long history of use in traditional Chinese medicine. nih.govfrontiersin.org In the realm of natural product chemistry, steroidal saponins (B1172615) like Timosaponin-BII are characterized by a steroidal aglycone linked to one or more sugar chains. mdpi.com The specific sugar moieties and their linkage to the aglycone are crucial for the compound's biological activity. frontiersin.orgfrontiersin.org
Pharmacological discovery has unveiled a multitude of potential therapeutic applications for Timosaponin-BII. Early research identified its neuroprotective, anti-inflammatory, and antioxidant properties. medchemexpress.com Subsequent studies have expanded its profile to include anti-cancer, anti-dementia, anti-platelet aggregation, and cardioprotective effects. nih.govcaymanchem.comresearchgate.net The diverse biological activities of Timosaponin-BII have established it as a valuable lead compound in drug discovery and development. caymanchem.com
Significance of Timosaponin-BII as a Steroidal Saponin (B1150181) from Anemarrhena asphodeloides
Anemarrhena asphodeloides is a rich source of various phytochemicals, including over 40 different saponins. nih.govfrontiersin.org Among these, Timosaponin-BII is one of the most abundant. nih.gov Its significance lies not only in its high concentration in the plant but also in its role as a precursor to other bioactive saponins. For instance, Timosaponin-BII can be biotransformed into Timosaponin AIII, another potent steroidal saponin, through the action of β-D-glycosidase. frontiersin.orgfrontiersin.org This transformation is noteworthy as Timosaponin AIII has been shown to possess enhanced cytotoxic effects against cancer cells compared to Timosaponin-BII. frontiersin.orgfrontiersin.orgplos.org
The structural characteristics of Timosaponin-BII, specifically its furostanol steroidal skeleton and the attached sugar chains, are fundamental to its biological functions. nih.gov It is considered a quality biomarker for Anemarrhena asphodeloides and its derived herbal formulas. frontiersin.orgpatsnap.com
Overview of Current Academic Research Trajectories for Timosaponin-BII
Current academic research on Timosaponin-BII is multifaceted, exploring its therapeutic potential across a range of diseases. A significant area of investigation is its neuroprotective effects, with a particular focus on Alzheimer's disease. nih.govsciopen.com Research has shown that Timosaponin-BII can inhibit the upregulation of BACE1, an enzyme involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's. medchemexpress.comtargetmol.com Notably, Timosaponin-BII has been the subject of a phase II clinical trial for the treatment of dementia. nih.gov
Another major research trajectory is its role in metabolic disorders. Studies have explored its potential in managing type 2 diabetes and its complications, such as diabetic nephropathy, by suppressing inflammation. frontiersin.orgtargetmol.com Furthermore, recent research has highlighted its potential in alleviating alcoholic liver disease by modulating the KEAP1-NRF2 pathway to combat oxidative stress. patsnap.com
Detailed Research Findings
Table 1: Investigated Biological Activities of Timosaponin-BII
| Research Area | Key Findings | References |
|---|---|---|
| Neuroprotection | Inhibits the up-regulation of BACE1, potentially reducing amyloid-beta production. medchemexpress.comtargetmol.com Shows potential in preventing Alzheimer's disease. sciopen.com | medchemexpress.comsciopen.comtargetmol.com |
| Anti-inflammatory | Exhibits anti-inflammatory properties. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Antioxidant | Demonstrates antioxidant activities. medchemexpress.comselleckchem.com Can inhibit superoxide (B77818) generation in human neutrophils. caymanchem.com | medchemexpress.comcaymanchem.comselleckchem.com |
| Anti-cancer | Shows inhibitory activity against the proliferation of various human carcinoma cell lines, including leukemic, cervix, liver, colon, and breast cancer cells. medchemexpress.com | medchemexpress.com |
| Cardiovascular | Inhibits ADP-induced platelet aggregation. caymanchem.com Increases activated partial thromboplastin (B12709170) time (APTT). caymanchem.com | caymanchem.com |
| Metabolic Disorders | Prevents diabetic nephropathy by suppressing inflammation. frontiersin.org Potential therapeutic agent for alcoholic liver disease by modulating the KEAP1-NRF2 pathway. patsnap.com | frontiersin.orgpatsnap.com |
| Antiviral | Reduces cell death induced by enterovirus 71 (EV71). caymanchem.com | caymanchem.com |
Table 2: Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| Timosaponin-BII | (3β,5β,22α,25S)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurostan-3-yl β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside | C45H76O19 |
| Timosaponin AIII | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5′S,6R,7S,8R,9S,12S,13S,16S,18R)-5′,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2′-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | C39H64O13 |
| Sarsasapogenin (B1680783) | (2S,3R,4R,5S,6R)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | C27H44O3 |
| Mangiferin | 2-C-β-D-Glucopyranosyl-1,3,6,7-tetrahydroxyxanthone | C19H18O11 |
| Isomangiferin | 4-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthen-9-one | C19H18O11 |
Properties
CAS No. |
136656-07-0 |
|---|---|
Molecular Formula |
C45H76O19 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
(6R)-2-[(2S)-4-[(1R,2S,4S,7S,8S,9S,12S,13S,18R)-16-[(3R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22?,23+,24-,25-,26-,27+,28+,29+,30+,31?,32?,33?,34?,35?,36?,37?,38?,39+,40?,41?,42?,43-,44-,45?/m0/s1 |
InChI Key |
SORUXVRKWOHYEO-WHLCQZNSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CCC(C5)OC6[C@@H](C(C([C@H](O6)CO)O)O)OC7C(C(C([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)COC8C(C(C([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
Isolation, Purification, and Characterization Methodologies for Timosaponin Bii
Extraction and Chromatographic Purification Techniques from Botanical Sources
Timosaponin-BII is primarily isolated from the rhizomes of the plant Anemarrhena asphodeloides Bunge, a member of the Liliaceae family. frontiersin.org The initial step in its procurement involves the extraction of total saponins (B1172615) from the dried and powdered rhizomes. A common method for this is reflux extraction with hot water or aqueous ethanol. tandfonline.comeurisotop.com This crude extract, containing a mixture of various saponins and other phytochemicals, is then typically subjected to liquid-liquid partitioning. A frequently used solvent for this purpose is n-butanol (n-BuOH), which selectively extracts the saponin (B1150181) fraction. tandfonline.com
Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify Timosaponin-BII from the complex mixture of related saponins. Column chromatography is a foundational method, utilizing various stationary phases. Researchers have reported the use of polyamide resin and Sephadex LH-20 columns for the effective separation of Timosaponin-BII. b-cdn.net Macroporous resin chromatography is another technique that has been successfully applied in the purification process.
For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step. researchgate.net This method offers high resolution and is capable of separating structurally similar saponins. The selection of the appropriate column, mobile phase composition, and gradient elution program is critical for the successful isolation of Timosaponin-BII.
| Step | Method | Details | Reference |
|---|---|---|---|
| Botanical Source | Plant Part | Rhizomes of Anemarrhena asphodeloides Bunge | frontiersin.org |
| Initial Extraction | Solvent Reflux | Hot water or aqueous ethanol | tandfonline.comeurisotop.com |
| Solvent Partitioning | Liquid-Liquid Extraction | n-Butanol (n-BuOH) | tandfonline.com |
| Chromatographic Purification | Column Chromatography | Polyamide resin, Sephadex LH-20, Macroporous resin | b-cdn.net |
| Preparative HPLC | High-resolution separation for final purity | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Approaches for Timosaponin-BII and its Analogues
The definitive identification and structural characterization of Timosaponin-BII and its analogues are accomplished through a combination of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of Timosaponin-BII. Electrospray ionization (ESI) is a soft ionization technique commonly used for saponins. High-resolution ESI-MS (HR-ESI-MS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula, which for Timosaponin-BII is C₄₅H₇₆O₁₉. researchgate.net Tandem mass spectrometry (ESI-MS/MS) is employed to study the fragmentation pattern of the molecule. This provides valuable information about the structure of the aglycone core and the sequence and linkage of the sugar moieties. For Timosaponin-BII, a characteristic molecular ion peak is observed at an m/z (mass-to-charge ratio) of 919.4919 in the negative ion mode, corresponding to the [M-H]⁻ ion. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like Timosaponin-BII. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to determine the connectivity of atoms and the stereochemistry of the molecule. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The structure of Timosaponin-BII has been established through the detailed analysis of its NMR data and by comparison with the data of known related compounds. rsc.org
| Technique | Parameter | Finding | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Formula | C₄₅H₇₆O₁₉ | researchgate.net |
| HR-ESI-MS (Negative Mode) | [M-H]⁻ at m/z 919.4919 | researchgate.net | |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR | Provides detailed structural information of the aglycone and sugar moieties. | rsc.org |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish atom connectivity and stereochemistry. | rsc.org |
Synthetic and Biotransformation Strategies for Timosaponin Bii and Its Derivatives
Total Chemical Synthesis of Timosaponin-BII
The total chemical synthesis of complex natural saponins (B1172615) like Timosaponin-BII represents a significant challenge in organic chemistry. While the total synthesis of Timosaponin-BII itself has not been extensively detailed in publicly available research, the synthesis of related spirostanol saponins provides a foundational understanding of the methodologies that would be involved. An effective approach for the synthesis of various natural spirostanol saponins, such as polyphyllin D and dioscin, utilizes a gold(I)-catalyzed glycosylation reaction. This method is assisted by a Lewis acid or Brønsted acid, highlighting the use of low loadings of a gold(I) catalyst in the presence of a co-catalyst to achieve practical reaction rates.
General synthetic routes to a variety of trisaccharide-substituted spirostanol saponins have been established, as have methods for the synthesis of those with 2,3 branched oligosaccharide moieties. These synthetic strategies often involve the initial synthesis or isolation of the aglycone, sarsasapogenin (B1680783), followed by the sequential or convergent attachment of the sugar moieties. The synthesis of the aglycone itself can be a multi-step process, and methods for preparing a number of steroidal aglycones have been known for many years.
Chemical Modification and Semisynthesis of Timosaponin-BII Analogues
Chemical modification and semisynthesis of Timosaponin-BII analogues offer a more direct route to novel derivatives with potentially improved properties. These strategies typically start with the natural product itself or its aglycone, sarsasapogenin, which can be obtained by acid hydrolysis of the parent saponin (B1150181).
Researchers have focused on modifying the sugar chain or the steroidal aglycone. For instance, the hydroxyl groups on the sugar moieties can be selectively protected and then glycosylated with additional sugar units to create new saponins with altered carbohydrate chains. Furthermore, modifications to the spirostanol aglycone, such as introducing new functional groups at various positions, can lead to a diverse range of analogues. The interconversion of spirostanol and furostanol saponins is also a known chemical transformation that can be employed.
Enzymatic Biotransformation of Timosaponin-BII by Microorganisms
Enzymatic biotransformation using microorganisms presents an attractive, environmentally friendly alternative to chemical synthesis for modifying Timosaponin-BII. This approach leverages the diverse enzymatic machinery of fungi and bacteria to carry out specific and often regioselective reactions that would be challenging to achieve through conventional chemical methods.
Various microorganisms have been shown to metabolize Timosaponin-BII into a range of derivatives. For example, incubation of Timosaponin-BII with the fungus Cunninghamella echinulata AS 3.2004 resulted in the production of four new metabolites and two known compounds. Similarly, the filamentous fungus Absidia coerulea KCh 93 has been demonstrated to transform Timosaponin-BII through hydroxylation reactions. Fermentation of Timosaponin-BII with Aspergillus ochraceus has also yielded new, less polar derivatives.
The structural elucidation of these biotransformation products is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses reveal that the primary modifications include hydroxylation and glycosylation at various positions on the steroidal aglycone.
A key aspect of the microbial transformation of Timosaponin-BII is the regioselective hydrolysis of its sugar chain by microbial glycosidases. The oligosaccharide chain of Timosaponin-BII consists of a β-D-glucopyranosyl unit and a α-L-rhamnopyranosyl unit attached at the C-2 and C-4 positions of the initial glucose molecule, respectively.
Microorganisms can exhibit specific glycosidase activities that selectively cleave these sugar residues. For example, some microbial enzymes may specifically hydrolyze the terminal glucose or rhamnose units, leading to the formation of prosapogenins. This regioselective hydrolysis is a powerful tool for generating a library of Timosaponin-BII derivatives with varying sugar chain lengths and compositions. The interconversion between furostanol and spirostanol saponins can also be facilitated by β-glucosidase enzymes.
Metabolic Pathways and in Vivo Disposition Research of Timosaponin Bii
In Vitro Metabolism of Timosaponin-BII in Cellular and Organ Models
Investigations into the metabolic fate of Timosaponin-BII using in vitro organ models have revealed that the liver is not a primary site for its metabolism. mdpi.comnih.gov Studies utilizing rat liver homogenate and rat liver microsome incubation systems have been conducted to explore this. nih.govnih.gov
Role of Gut Microbiota in Timosaponin-BII Biotransformation and Metabolite Profiling
The gut microbiota has been identified as the principal driver of Timosaponin-BII metabolism. mdpi.comnih.gov In vitro incubation of Timosaponin-BII with rat intestinal flora demonstrates a rapid and substantial breakdown of the parent compound. mdpi.comnih.gov The concentration of Timosaponin-BII decreases dramatically over time, with nearly half being metabolized within 15 minutes and complete consumption occurring by the one-hour mark. mdpi.com In contrast, samples with inactivated (heated) intestinal contents show minimal degradation, confirming that the metabolic activity is a direct result of the viable gut flora. mdpi.comnih.gov
This biotransformation is primarily characterized by hydrolysis reactions, where the sugar chains attached to the steroidal nucleus are sequentially cleaved. mdpi.comresearchgate.net Enzymes such as β-glucosidase, which are widely present in dominant intestinal bacteria like Bifidobacteria and Lactobacillus, are capable of carrying out this deglycosylation. nih.gov This process is crucial, as it generates a series of metabolites that may possess different pharmacological activities than the original Timosaponin-BII molecule. mdpi.com
Through the use of advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry/Quadrupole Time-of-Flight (HPLC/MS-Q-TOF), a total of seven potential metabolites, designated M1 through M7, have been identified from the incubation of Timosaponin-BII with rat intestinal flora. mdpi.comnih.gov These metabolites were detected based on their specific retention times and mass spectral data. mdpi.com The identification of these deglycosylated metabolites underscores the metabolic capability of the gut microbiota. nih.gov Notably, these metabolites were absent in control groups with inactivated flora, confirming their microbial origin. nih.gov
Some of the key identified metabolites include Timosaponin AIII, Timosaponin AI, and Sarsasapogenin (B1680783), which represent different stages of the deglycosylation process. mdpi.com
Table 1: Identified Metabolites of Timosaponin-BII from Gut Microbiota Incubation
| Metabolite ID | Proposed Identification | Key Metabolic Reaction |
|---|---|---|
| M1-M5 | Isomers of Timosaponin AIII and Timosaponin AI | Hydrolysis (loss of glucose or galactose moieties) |
| M6 | Isomer of Sarsasapogenin | Hydrolysis (complete loss of sugar chains) |
| M7 | Sarsasapogenin | Hydrolysis (complete loss of sugar chains) |
Data sourced from detailed mass spectrometry analysis. mdpi.comnih.gov
The biotransformation of Timosaponin-BII by gut microbiota occurs in a stepwise and time-dependent manner. mdpi.com The hydrolysis of the oligosaccharide chains is not a single event but a sequential process. mdpi.com Research indicates that the glucose moiety on the lactose (B1674315) chain of Timosaponin-BII is preferentially hydrolyzed first. mdpi.com This initial step leads to the formation of intermediate metabolites like Timosaponin AIII. mdpi.com Subsequently, the galactose unit linked to the steroid nucleus is cleaved, resulting in further metabolites such as Timosaponin AI, and ultimately the aglycone, Sarsasapogenin. mdpi.com
Quantitative analysis over time reveals a clear temporal relationship among these key metabolites. mdpi.comnih.gov The concentration of Timosaponin AIII peaks early in the incubation period and then begins to decline as it is further metabolized. mdpi.com Concurrently, the levels of Timosaponin AI and Sarsasapogenin rise, indicating their formation from the preceding metabolites. mdpi.com
Figure 1: Proposed Metabolic Pathway of Timosaponin-BII by Gut Microbiota
This pathway illustrates the sequential deglycosylation from the parent compound to its final aglycone metabolite. mdpi.com
Comparative Metabolic Characteristics of Timosaponin-BII Across Different Systems
A comparative analysis of Timosaponin-BII metabolism across different biological systems reveals that its biotransformation is uniquely and overwhelmingly driven by the gut microbiota. nih.govnih.gov
As established, in vitro models using rat liver homogenates and microsomes show that Timosaponin-BII remains largely intact, indicating that it does not undergo significant hepatic phase I or phase II metabolism. mdpi.comnih.gov This lack of liver metabolism is a critical characteristic of the compound's disposition. nih.gov
In stark contrast, the in vitro gut microbiota model demonstrates extensive and rapid metabolism. mdpi.comnih.gov The metabolic reactions observed in the intestinal flora system are primarily hydrolysis and reduction, which are characteristic of microbial transformations. researchgate.net This metabolic behavior is distinct from the oxidation, reduction, hydrolysis, and conjugation reactions typically mediated by liver enzymes. The findings highlight that the metabolites generated in the gut are likely the primary forms of the compound that are absorbed into systemic circulation, suggesting that the pharmacological activity attributed to Timosaponin-BII may, in fact, be due to these microbially-generated metabolites. mdpi.comnih.gov
Table 2: Comparative Metabolism of Timosaponin-BII
| System | Metabolic Activity | Primary Reaction Type | Key Metabolites |
|---|---|---|---|
| Rat Liver Homogenate | Minimal | None significant | None detected |
| Rat Liver Microsomes | Minimal | None significant | None detected |
| Rat Intestinal Microbiota | Extensive and Rapid | Hydrolysis (Deglycosylation) | Timosaponin AIII, Timosaponin AI, Sarsasapogenin |
This table summarizes the differential metabolic fate of Timosaponin-BII in hepatic versus gut microbiota systems. mdpi.comnih.govnih.gov
Pharmacological Activities and Underlying Molecular Mechanisms of Timosaponin Bii
Neuroprotective and Anti-dementia Potential of Timosaponin-BII in Preclinical Models
Timosaponin-BII exhibits significant potential in mitigating neurodegenerative processes, as evidenced by studies in various preclinical models. nih.govnih.gov Its neuroprotective mechanisms are multifaceted, involving the counteraction of amyloid-beta toxicity, modulation of the cholinergic system, and reduction of oxidative stress. nih.govmedchemexpress.comnih.gov
The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to oxidative stress, neuroinflammation, and neuronal damage. nih.govnih.gov Timosaponin-BII demonstrates a capacity to interfere with this toxic cascade. Its protective actions are linked to its ability to inhibit the enzymatic machinery responsible for Aβ production and to counter the downstream oxidative damage, thereby protecting neurons from Aβ-induced injury. nih.govnih.govnih.gov
The cholinergic system is crucial for cognitive functions like learning and memory, and its deficit is a known factor in cognitive decline. nih.govmdpi.com Timosaponin-BII has been shown to offer protection against learning and memory deficits, in part by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. nih.gov In a scopolamine-induced mouse model, Timosaponin-BII significantly inhibited AChE activity in both the cerebral cortex and hippocampus. nih.gov
Furthermore, the compound mitigates brain oxidative damage, a key contributor to neurodegeneration. nih.gov Studies indicate that Timosaponin-BII markedly attenuates the reduction in the activities of crucial antioxidant enzymes, glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), while also decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov These findings suggest that the neuroprotective effects of Timosaponin-BII are significantly linked to its ability to inhibit AChE and prevent oxidative stress. nih.gov
| Biochemical Marker | Effect of Timosaponin-BII | Location/Model | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Significantly Inhibited | Cerebral Cortex and Hippocampus (Mouse Model) | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Attenuated Reduction in Activity | Brain (Mouse Model) | nih.gov |
| Superoxide Dismutase (SOD) | Attenuated Reduction in Activity | Brain (Mouse Model) | nih.gov |
| Malondialdehyde (MDA) | Decreased Levels | Brain (Mouse Model), Rat Retina | nih.govnih.gov |
Timosaponin-BII directly addresses the formation of amyloid plaques by targeting a key enzyme in the amyloidogenic pathway. nih.govnih.gov Research has shown that oxidative stress can increase the expression of β-site amyloid precursor protein cleaving enzyme-1 (BACE1), which is instrumental in generating Aβ peptides from the amyloid precursor protein. nih.govnih.govnih.gov In a rat retina model where oxidative stress was induced by ferric chloride, Timosaponin-BII treatment remarkably inhibited the up-regulation of BACE1. nih.govnih.gov This inhibition led to a significant reduction in the downstream production of the amyloidogenic fragments β-C-terminal fragment (β-CTF) and Aβ1-40. nih.govnih.gov The mechanism underlying this effect is believed to be related to the antioxidant properties of Timosaponin-BII. nih.govnih.gov
| Parameter | Observation in Timosaponin-BII Treated Group (vs. Vehicle Control) | Reference |
|---|---|---|
| BACE1 Expression | Significantly Less BACE1 (p<0.05) | nih.gov |
| β-C-terminal fragment (β-CTF) | Accumulated Less β-CTF (p<0.05) | nih.gov |
| Aβ1-40 | Accumulated Less Aβ1-40 (p<0.05) | nih.gov |
Anti-inflammatory and Immunomodulatory Effects of Timosaponin-BII
In addition to its neuroprotective roles, Timosaponin-BII possesses potent anti-inflammatory and immunomodulatory properties. nih.govnih.govnih.gov It exerts these effects by regulating the production of inflammatory mediators and modulating key signaling pathways that govern the inflammatory response. nih.govnih.gov
Timosaponin-BII has been shown to effectively down-regulate the secretion of several pro-inflammatory cytokines. In a study using IL-1β-stimulated chondrosarcoma cells and primary rat chondrocytes, treatment with Timosaponin-BII reversed the increased production of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, in a mouse model of diabetic nephropathy, Timosaponin-BII administration remarkably decreased the levels of inflammatory cytokines, including TNF-α and interleukin-6 (IL-6). nih.gov Further evidence shows that in lipopolysaccharide (LPS)-injured PC12 cells, Timosaponin-BII decreased the levels of TNF-α and interleukin-1 beta (IL-1β). nih.gov This regulation of cytokine production is a cornerstone of its anti-inflammatory activity. nih.gov
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. nih.gov Timosaponin-BII has been found to inhibit this pathway, thereby preventing the transcription of genes for pro-inflammatory cytokines and enzymes. nih.govnih.gov In IL-1β-stimulated SW1353 cells, Timosaponin-BII pretreatment was observed to suppress the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus, a critical step for its activation. nih.gov Studies on diabetic nephropathy also concluded that the therapeutic effects of Timosaponin-BII are mediated, in part, through the inhibition of the NF-κB signaling pathway. nih.gov
Inhibition of Mitogen-Activated Protein Kinases (MAPK) Pathways
Timosaponin-BII has been identified as a significant inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the progression of inflammatory diseases like osteoarthritis. nih.govtandfonline.com Research on interleukin-1β (IL-1β)-stimulated chondrocytes demonstrates that Timosaponin-BII effectively suppresses the phosphorylation of key kinases in this pathway, including ERK1/2, p38, and JNK. nih.govtandfonline.com The activation of these MAPK pathways by inflammatory cytokines is a primary driver for the expression of genes related to catabolic and inflammatory events in chondrocytes. nih.gov By down-regulating the protein expression of p-ERK, p-p38, and p-JNK, Timosaponin-BII interrupts this signaling cascade. nih.govtandfonline.com This inhibition prevents the subsequent inflammatory response and cartilage degradation, highlighting its potential as a therapeutic agent for targeting MAPK-mediated pathologies. nih.gov
Table 1: Effect of Timosaponin-BII on MAPK Pathway in IL-1β-Stimulated Chondrocytes
| Pathway Component | Effect of Timosaponin-BII Treatment | Cell Model | Source(s) |
|---|---|---|---|
| p-ERK | Down-regulated | SW1353 cells & Primary Rat Chondrocytes | nih.gov, tandfonline.com |
| p-p38 | Down-regulated | SW1353 cells & Primary Rat Chondrocytes | nih.gov, tandfonline.com |
| p-JNK | Down-regulated | SW1353 cells & Primary Rat Chondrocytes | nih.gov, tandfonline.com |
Suppression of NOD-like Receptor P3 (NLRP3) Inflammasome Activation
Timosaponin-BII demonstrates notable inhibitory effects on the NOD-like Receptor P3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and cellular stress. researchgate.netnih.gov The NLRP3 inflammasome, once activated, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. researchgate.net Studies have shown that Timosaponin-BII can suppress the activation of the NLRP3 inflammasome in macrophages. researchgate.netnih.govresearchgate.net This action leads to a reduction in the production and release of IL-1β. researchgate.netnih.gov The inhibition of the NLRP3 inflammasome is a key mechanism behind the compound's protective effects in certain inflammatory conditions, such as its ability to shield pancreatic β-cells from damage. nih.govresearchgate.net By modulating this pathway, Timosaponin-BII helps to control inflammatory responses at a crucial signaling checkpoint. researchgate.net
Attenuation of Inflammation-Mediated Tissue Damage (e.g., in Pulmonary Fibrosis, Osteoarthritis, Cerebral Ischemia)
The anti-inflammatory properties of Timosaponin-BII translate into the significant attenuation of tissue damage across various disease models.
Pulmonary Fibrosis: In models of bleomycin-induced pulmonary fibrosis, Timosaponin-BII administration helps restore the normal lung architecture. nih.gov It achieves this by inhibiting collagen deposition and restoring the balance between matrix metalloproteinase-9 (MMP-9) and its tissue inhibitor (TIMP-1). nih.gov Furthermore, it downregulates the expression of pro-inflammatory cytokines like IL-1β and TNF-α. mdpi.comnih.gov A combination treatment of Timosaponin-BII and Pirfenidone showed a synergistic effect, proving more effective at reducing inflammatory markers and collagen fibers than either drug alone. mdpi.comnih.gov
Osteoarthritis: Osteoarthritis is characterized by inflammation in chondrocytes that leads to the degradation of the extracellular matrix (ECM). nih.govnih.gov Timosaponin-BII counters this by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 in IL-1β-stimulated chondrocytes. nih.govnih.gov It also protects against ECM degradation by weakening the expression of matrix metalloproteinases MMP-1, MMP-3, and MMP-13. nih.govnih.gov These protective effects are mechanically linked to its ability to suppress the MAPK and NF-κB signaling pathways. nih.govtandfonline.com
Cerebral Ischemia: Timosaponin-BII exhibits neuroprotective effects in rat models of vascular dementia caused by cerebral ischemia. nih.govresearchgate.net Treatment with the compound significantly improves learning and memory deficits. nih.gov This anti-dementia effect is attributed, at least in part, to its anti-inflammatory properties. nih.govresearchgate.net Specifically, Timosaponin-BII treatment increases the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and its receptor while reducing levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in brain tissue. nih.govlatamjpharm.org
Table 2: Effect of Timosaponin-BII on Markers of Inflammation and Tissue Damage
| Condition | Marker | Effect of Timosaponin-BII Treatment | Model | Source(s) |
|---|---|---|---|---|
| Pulmonary Fibrosis | IL-1β, TNF-α | Decreased | Bleomycin-induced rodent model | mdpi.com, nih.gov |
| Collagen Deposition | Inhibited | Bleomycin-induced rodent model | nih.gov | |
| Osteoarthritis | NO, PGE2, TNF-α, IL-6 | Decreased | IL-1β-stimulated chondrocytes | nih.gov, nih.gov |
| MMP-1, MMP-3, MMP-13 | Decreased | IL-1β-stimulated chondrocytes | nih.gov, nih.gov | |
| Cerebral Ischemia | IL-10 | Increased | Rat model of vascular dementia | nih.gov |
Metabolic Regulation and Antidiabetic Potential of Timosaponin-BII
Timosaponin-BII has demonstrated significant potential in metabolic regulation and the management of diabetes-related complications through various mechanisms. Its activity is multifaceted, involving the protection of essential metabolic cells, reduction of systemic stress, and regulation of cellular processes compromised by hyperglycemic conditions.
Protection of Pancreatic β-Cells and Restoration of Insulin (B600854) Secretion
A critical aspect of Timosaponin-BII's antidiabetic potential is its ability to protect pancreatic β-cells, the body's sole source of insulin. In studies using a glycolipid toxic INS-1 cell model, which mimics the cellular environment in type 2 diabetes, Timosaponin-BII showed a significant protective effect. nih.gov It was found to restore the insulin secretion ability and improve the viability of these model cells. nih.govresearchgate.net The underlying mechanism for this protection is linked to its anti-inflammatory and antioxidant actions, including the inhibition of the NLRP3 inflammasome in macrophages, which reduces the production of the β-cell toxic cytokine IL-1β. nih.govresearchgate.net
Alleviation of Oxidative Stress and Lipid Dysregulation in Metabolic Disorders
Metabolic disorders like diabetes are often associated with increased oxidative stress and dysregulated lipid metabolism. Timosaponin-BII actively counteracts these pathological states. It demonstrates systemic antioxidant effects by regulating multiple metabolic pathways, including glutathione metabolism. nih.gov In various models, treatment with Timosaponin-BII has been shown to significantly reduce levels of malondialdehyde (MDA), a key marker of lipid peroxidation, and reactive oxygen species (ROS). nih.govlatamjpharm.org Concurrently, it improves the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). mdpi.comlatamjpharm.org Lipidomics analysis has further suggested that its protective effects are related to the modulation of lipids such as phosphatidylserine (B164497) (PS). nih.gov
Promotion of Osteoblast Autophagy via mTOR/NFκB Signaling in Hyperglycemia-Induced Osteoporosis
Diabetic osteoporosis is a severe complication of diabetes where high glucose levels induce stress and defective autophagy in osteoblasts. nih.gov Timosaponin-BII has been shown to possess anti-osteoporotic properties by directly addressing this cellular dysfunction. nih.gov Research indicates that Timosaponin-BII improves osteoporosis caused by hyperglycemia by promoting the autophagy of osteoblasts. nih.gov The mechanism involves the suppression of the mTOR/NFκB signaling pathway. nih.gov By inhibiting the phosphorylation of mTOR and the downstream factor NFκB, Timosaponin-BII activates autophagy, which in turn attenuates high glucose-induced oxidative stress and apoptosis in osteoblasts. nih.gov In vivo studies confirmed that oral administration of Timosaponin-BII downregulates the phosphorylation of mTOR and NFκB and upregulates the autophagy marker Beclin1 in the tibias of diabetic rats. nih.gov
Anti-fibrotic Activities of Timosaponin-BII
Timosaponin-BII, a primary bioactive constituent isolated from Anemarrhena asphodeloides Bunge, has demonstrated significant anti-fibrotic properties in various preclinical studies. Its mechanisms of action are multifaceted, targeting key pathological processes in the development and progression of fibrotic diseases, particularly pulmonary fibrosis.
Impediment of Abnormal Collagen Secretion and Extracellular Matrix Remodeling
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, with collagen being a primary contributor to the structural distortion of tissues. Timosaponin-BII has been shown to effectively impede the abnormal secretion of collagen. frontiersin.org In a study utilizing a bleomycin-induced pulmonary fibrosis model, treatment with Timosaponin-BII resulted in a significant reduction in collagen fiber accumulation in lung tissues. researcher.life This was further substantiated by the decreased content of hydroxyproline, a key amino acid in collagen. frontiersin.orgresearcher.life
The compound's impact on ECM remodeling is also evident through its influence on the balance between matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). Research has shown that Timosaponin-BII can help restore the MMP-9/TIMP-1 balance in fibrotic lung tissue, which is crucial for the normal degradation and turnover of the ECM. mdpi.com By inhibiting the excessive production of ECM components like Collagen I and Collagen III, Timosaponin-BII helps to alleviate the fibrotic process. frontiersin.org
Table 1: Effect of Timosaponin-BII on Markers of Collagen Deposition and ECM Remodeling in a Pulmonary Fibrosis Model
| Marker | Effect of Timosaponin-BII Treatment | Reference |
| Collagen Fibers | Reduced accumulation | researcher.life |
| Hydroxyproline | Decreased content | frontiersin.orgresearcher.life |
| Collagen I (Col-I) | Reduced expression | frontiersin.org |
| Collagen III (Col-III) | Reduced expression | frontiersin.org |
| MMP-9/TIMP-1 Balance | Restored | mdpi.com |
Inhibition of Transforming Growth Factor-β (TGF-β)/Smad Pathway Initiation
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis. Upon activation, TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to induce the transcription of pro-fibrotic genes.
Timosaponin-BII has been identified as an inhibitor of this critical pathway. frontiersin.org Studies have demonstrated that Timosaponin-BII treatment can downregulate the aberrant expression of TGF-β1 in both animal models of pulmonary fibrosis and in cell culture models. mdpi.com Furthermore, it has been shown to reduce the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade that promotes fibrosis. mdpi.com This inhibition of the TGF-β/Smad pathway is a key mechanism underlying the anti-fibrotic effects of Timosaponin-BII. frontiersin.orgmdpi.com
Reversal of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing significantly to the fibroblast population and subsequent matrix deposition in fibrotic diseases. mdpi.com Timosaponin-BII has been shown to reverse the EMT process. frontiersin.orgmdpi.com
In a TGF-β1-induced cellular EMT model, Timosaponin-BII treatment was able to modulate the abnormal expression of EMT markers. researcher.lifenih.gov Specifically, it has been observed to reverse the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and α-smooth muscle actin (α-SMA). researcher.lifemdpi.com By preventing epithelial cells from transitioning into matrix-producing mesenchymal cells, Timosaponin-BII helps to curtail a major source of fibrotic activity. mdpi.com
Table 2: Effect of Timosaponin-BII on EMT Marker Expression
| Marker | Type | Effect of Timosaponin-BII Treatment | Reference |
| E-cadherin | Epithelial | Reversed downregulation | researcher.lifemdpi.com |
| Vimentin | Mesenchymal | Reversed upregulation | researcher.lifemdpi.com |
| α-SMA | Mesenchymal | Reversed upregulation | researcher.lifemdpi.com |
Hepatic Protection and Antioxidant Mechanisms of Timosaponin-BII
Recent research has highlighted the hepatoprotective and antioxidant potential of Timosaponin-BII, particularly in the context of alcohol-induced liver disease. The compound's ability to modulate key cellular pathways involved in oxidative stress and lipid metabolism underscores its therapeutic promise.
Modulation of the KEAP1-NRF2 Pathway to Alleviate Oxidative Stress
Oxidative stress is a major driver of liver damage in various pathologies. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical defense mechanism against oxidative stress. Under normal conditions, KEAP1 targets NRF2 for degradation. However, in the presence of oxidative stress, NRF2 is stabilized and translocates to the nucleus to activate the expression of antioxidant genes.
A recent study identified Timosaponin-BII as a novel inhibitor of the KEAP1-NRF2 interaction. nih.gov By inhibiting KEAP1, Timosaponin-BII prevents the degradation of NRF2, leading to its accumulation and the subsequent upregulation of its downstream antioxidant targets. nih.gov In a model of ethanol-induced liver injury, treatment with Timosaponin-BII was shown to enhance the antioxidant capacity of liver cells, as evidenced by increased levels of Glutathione (GSH) and Superoxide Dismutase (SOD), and reduced levels of Malondialdehyde (MDA) and Reactive Oxygen Species (ROS). nih.gov
Improvement of Ethanol-Induced Liver Injury and Lipid Metabolism Abnormalities
Ethanol consumption is a leading cause of liver injury, characterized by steatosis (fatty liver), inflammation, and oxidative stress. Timosaponin-BII has demonstrated a significant ability to ameliorate these effects.
In a study investigating alcoholic liver disease, Timosaponin-BII treatment significantly improved ethanol-induced liver injury. nih.gov This was evidenced by a reduction in the elevated serum levels of key liver enzymes, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.gov Furthermore, the compound addressed abnormalities in lipid metabolism by inhibiting the rise in serum Total Cholesterol (T-CHO) and Triglycerides (TG) levels and reducing the accumulation of lipid droplets within liver tissues. nih.gov These findings suggest that Timosaponin-BII's modulation of the KEAP1-NRF2 pathway not only alleviates oxidative stress but also helps to correct the associated lipid metabolism dysregulation in alcoholic liver disease. nih.gov
Table 3: Effect of Timosaponin-BII on Markers of Ethanol-Induced Liver Injury and Oxidative Stress
| Marker | Category | Effect of Timosaponin-BII Treatment | Reference |
| Alanine Aminotransferase (ALT) | Liver Injury | Inhibited elevation | nih.gov |
| Aspartate Aminotransferase (AST) | Liver Injury | Inhibited elevation | nih.gov |
| Total Cholesterol (T-CHO) | Lipid Metabolism | Inhibited elevation | nih.gov |
| Triglycerides (TG) | Lipid Metabolism | Inhibited elevation | nih.gov |
| Lipid Droplets | Lipid Metabolism | Reduced accumulation | nih.gov |
| Glutathione (GSH) | Antioxidant Capacity | Increased levels | nih.gov |
| Superoxide Dismutase (SOD) | Antioxidant Capacity | Increased levels | nih.gov |
| Malondialdehyde (MDA) | Oxidative Stress | Reduced levels | nih.gov |
| Reactive Oxygen Species (ROS) | Oxidative Stress | Reduced levels | nih.gov |
Hair Growth Promoting Activity of Timosaponin-BII
Timosaponin-BII, a steroidal saponin (B1150181) extracted from the plant Anemarrhena asphodeloides, has been identified as a potential agent for promoting hair growth. nih.govnih.gov Research has demonstrated its efficacy in animal models, suggesting that it may serve as a beneficial component in scalp care formulations for hair loss prevention. nih.govmedchemexpress.com Studies on C57BL/6 male mice, a common model for hair growth research, have shown that topical application of Timosaponin-BII can stimulate hair regrowth. nih.govnih.gov The effects observed are comparable to those of minoxidil (B1677147), a widely used medication for hair loss. nih.govnih.gov
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development, regeneration, and the hair growth cycle. nih.govnih.govresearchgate.net This pathway's activation is essential for maintaining the proliferation of cells in the dermal papilla and hair matrix, which are fundamental to hair morphogenesis. nih.govmdpi.com Research indicates that the hair growth-promoting activity of Timosaponin-BII is linked to its ability to modulate this specific pathway. nih.govnih.gov
Immunohistochemical analysis of the dorsal skin of mice treated with Timosaponin-BII revealed a significant increase in the expression of β-catenin and Wnt10b. nih.govnih.govnih.gov β-catenin is a key protein that, when stabilized, translocates to the nucleus to activate genes responsible for cell proliferation and differentiation in the hair follicle. nih.govmdpi.com The upregulation of both β-catenin and Wnt10b, a Wnt ligand, provides strong evidence that Timosaponin-BII exerts its effects by activating the Wnt/β-catenin pathway, thereby stimulating the cellular mechanisms that lead to hair growth. nih.govnih.govnih.gov
The hair follicle cycle consists of three main phases: anagen (growth), catagen (involution), and telogen (rest). nih.gov The transition from the resting telogen phase to the active anagen phase is a key step in initiating new hair growth. nih.gov Timosaponin-BII has been shown to effectively induce this telogen-to-anagen transition in hair follicles. nih.govnih.gov
In studies using C57BL/6 mice, which have synchronized hair follicle cycles, topical application of a 0.5% Timosaponin-BII solution led to visible signs of anagen induction. nih.gov These signs included a decrease in skin brightness (an indicator of new hair pigment), an increase in the area of hair regrowth, and a significant rise in the number and size of hair follicles observed in skin sections. nih.govnih.gov The morphological improvements in the hair follicles of Timosaponin-BII-treated mice were comparable to those treated with a 2% minoxidil solution, indicating a potent effect on stimulating the anagen phase. nih.govnih.gov
Interactive Table 1: Research Findings on Hair Growth Promoting Activity of Timosaponin-BII
| Model/Study Type | Compound/Concentration | Key Findings | Molecular Mechanism | Citations |
|---|---|---|---|---|
| C57BL/6 Male Mice | 0.5% Timosaponin-BII (Topical) | Increased hair regrowth area; Increased number and size of hair follicles; Induced anagen phase from telogen. | Upregulation of β-catenin and Wnt10b expression. | nih.govnih.govnih.gov |
| C57BL/6 Male Mice | 2.5% Timosaponin-BII (Topical) | Promoted hair growth. | Not specified. | nih.gov |
| Human Volunteers | 0.5% Timosaponin-BII Scalp Solution | Improved hair luster, scalp hydration, and scalp redness; Reduced hair fall. | Promotes multiple physiological factors on hair and scalps. | medchemexpress.com |
Investigation of Other Noteworthy Biological Activities of Timosaponin-BII and its Derivatives
Beyond its effects on hair growth, Timosaponin-BII and its structural analogues, particularly Timosaponin AIII, have been investigated for a range of other pharmacological activities. These include antifungal, cardioprotective, and selective cytotoxic effects against cancer cells.
While research specifically targeting the antifungal properties of Timosaponin-BII derivatives is limited, studies on the broader class of C-27 steroidal saponins (B1172615), to which timosaponins belong, have shown significant antifungal potential. nih.gov The antifungal activity of these saponins is closely related to their chemical structure, including the aglycone base and the composition of the attached sugar chains. nih.gov
In a study evaluating 22 different C-27 steroidal saponins, several compounds demonstrated notable activity against opportunistic human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Specifically, certain tigogenin (B51453) saponins with four or five sugar units exhibited potent activity against C. neoformans and A. fumigatus, with efficacy comparable to the standard antifungal drug Amphotericin B. nih.gov Importantly, this antifungal potency was not linked to significant toxicity in mammalian cells, suggesting a degree of selectivity. nih.gov These findings indicate that steroidal saponins structurally related to Timosaponin-BII are a promising source for the development of new antifungal agents. nih.gov
Doxorubicin is a highly effective anticancer drug, but its use is often limited by severe cardiotoxicity. frontiersin.orgmdpi.com Recent research suggests that Timosaponin-BII may offer a protective effect against this cardiac damage. While direct experimental validation is ongoing, computational studies have identified Timosaponin-BII as a key potential agent against doxorubicin-induced cardiotoxicity. nih.gov
A study combining network pharmacology and molecular docking predicted that Timosaponin-BII could exert cardioprotective effects by targeting several key proteins involved in cell cycle regulation and apoptosis, such as caspase 3 (CASP3), cyclin-dependent kinase 1 (CDK1), and cyclin-dependent kinase 4 (CDK4). nih.gov The primary signaling pathways implicated in this protective mechanism are the p53 and PI3K-Akt pathways. nih.gov Further supporting its cardioprotective potential, Timosaponin-BII has been shown to protect against myocardial injury induced by isoproterenol (B85558) in rats. science.gov In these studies, Timosaponin-BII improved heart function and reduced myocyte apoptosis by inhibiting endoplasmic reticulum stress-mediated apoptosis via the PI3K/Akt pathway. nih.govscience.gov
A significant area of research has focused on the anticancer properties of Timosaponin-BII and its derivatives. Notably, while Timosaponin-BII itself exhibits minimal cytotoxicity, its derivative, Timosaponin AIII, demonstrates potent and selective cytotoxic activity against a wide array of cancer cell lines. science.gov Timosaponin AIII is formed from Timosaponin-BII through the enzymatic removal of a sugar moiety, a conversion that unmasks its cytotoxic potential.
Timosaponin AIII has been shown to induce cell death in various tumor cells while remaining significantly less toxic to non-transformed, normal cells. This selective cytotoxicity is a highly desirable characteristic for a potential cancer therapeutic. The mechanisms underlying its anticancer action are multifactorial and include the inhibition of the mTORC1 signaling pathway and the induction of endoplasmic reticulum (ER) stress, both of which trigger apoptosis in cancer cells. science.gov Research has documented the efficacy of Timosaponin AIII in numerous cancer cell lines. For instance, it has shown inhibitory effects in breast cancer (BT474, MDA-MB-231), hepatocellular carcinoma (HepG2), colon cancer (HCT-15), and osteosarcoma (MG63) cells. nih.gov
Interactive Table 2: Cytotoxicity of Timosaponin-BII Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | Cancer Type | Observed Effects | Citations |
|---|---|---|---|---|
| Timosaponin AIII | BT474, MDA-MB-231 | Breast Cancer | Induces apoptosis; Selectively cytotoxic compared to normal MCF10A cells. | |
| Timosaponin AIII | HepG2 | Liver Cancer | Induces apoptosis; More effective than in other tested cell lines. | |
| Timosaponin AIII | HCT-15 | Colon Cancer | Inhibited proliferation with an IC50 of 6.1 μM; Induced G0/G1 and G2/M cell-cycle arrest. | |
| Timosaponin AIII | MG63, U2OS | Osteosarcoma | Attenuated migration and invasion; Induced apoptosis. | nih.gov |
| Timosaponin BII | HL-60 | Leukemia | Showed inhibitory activity with an IC50 of 15.5 μg/mL. | |
| Timosaponin BII | Various | Breast, Cervix, Liver, Colon | Showed some inhibitory activity against MDA-MB-468, Hela, HepG2, Bel-7402, and HT-29 cell lines. | |
| Timosaponin AIII | Various | Various | Proposed as a potent anti-cancer agent with activity against numerous cancer types. |
Selective Cytotoxicity of Timosaponin-BII Derivatives in Various Cancer Cell Lines
Induction of Apoptosis and Autophagy Pathways
Apoptosis, or programmed cell death, and autophagy are critical cellular processes that are often dysregulated in cancer. The role of Timosaponin-BII in modulating these pathways has been a subject of scientific investigation.
Direct evidence shows that Timosaponin-BII can induce apoptosis in certain cancer types. A study on gastric cancer (GC) demonstrated that TB-II significantly inhibited the proliferation of GC cells and triggered apoptosis in a dose-dependent manner. nih.gov The underlying mechanism for this action was identified as the Nrf2/miR-455-3p/KLF6 pathway. nih.gov In this study, KLF6 protein expression was notably lower in GC tissues, and TB-II treatment helped to modulate this and other pathway components to induce apoptosis. nih.gov
However, in many other contexts, Timosaponin-BII itself exhibits limited cytotoxic activity. plos.orgnih.govfrontiersin.org Multiple studies have reported that Timosaponin AIII (TAIII), a less abundant related compound, is responsible for inducing apoptosis and a protective autophagic response in various cancer cell lines. plos.orgfrontiersin.orgnih.gov The conversion of TBII to TAIII through the enzymatic removal of its terminal glucose moiety confers this potent cytotoxic activity. plos.orgnih.gov For instance, TAIII has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia Jurkat cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. spandidos-publications.comspandidos-publications.com Concurrently, TAIII promotes the expression of autophagy-associated proteins Beclin 1 and LC3-II. spandidos-publications.comspandidos-publications.com This TAIII-induced autophagy can sometimes play a protective role for the cancer cells, and inhibiting it can heighten sensitivity to apoptosis. plos.orghku.hk
Table 1: Research Findings on Timosaponin-BII and Apoptosis
| Cell Line | Compound | Effect | Molecular Pathway | Citation |
| Gastric Cancer (GC) Cells | Timosaponin-BII | Inhibited proliferation, Induced apoptosis | Nrf2/miR-455-3p/KLF6 | nih.gov |
| Various Cancer Cell Lines | Timosaponin-BII | Little cytotoxic activity | - | plos.orgnih.gov |
| Jurkat Cells (T-ALL) | Timosaponin AIII | Induced apoptosis and autophagy | Upregulation of Bax, Beclin 1, LC3-II; Downregulation of Bcl-2 | spandidos-publications.comspandidos-publications.com |
| HeLa Cells | Timosaponin AIII | Induced autophagy preceding apoptosis | Mitochondrial dysfunction, Caspase-3 activation | hku.hk |
Inhibition of mTORC1 and Induction of Endoplasmic Reticulum Stress
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a crucial regulator of cell growth and proliferation, while endoplasmic reticulum (ER) stress is a cellular stress response that can trigger apoptosis. The inhibition of mTORC1 and the induction of ER stress are significant anti-cancer mechanisms.
Research has clearly attributed these activities to Timosaponin AIII (TAIII), rather than Timosaponin-BII. plos.orgnih.govnih.gov Studies show that TAIII activates two distinct pro-apoptotic pathways in tumor cells: the inhibition of mTORC1 and the induction of ER stress, which culminates in the activation of caspase 4. plos.orgnih.govnih.gov The inhibition of the mTORC1 pathway by TAIII has been observed in T-cell acute lymphoblastic leukemia Jurkat cells and is linked to the induction of autophagy. spandidos-publications.comspandidos-publications.com
The induction of ER stress by TAIII is marked by the upregulation of proteins such as GRP78 and the phosphorylation of eIF2α. frontiersin.org These pathways are activated selectively in tumor cells and not in normal, non-transformed cells, highlighting the cancer-specific action of TAIII. plos.orgnih.gov Timosaponin-BII, in its native form, does not demonstrate these effects. However, its role as a precursor is critical, as its conversion to TAIII unlocks the ability to inhibit mTORC1 and induce ER stress. plos.orgnih.gov
Table 2: Effects of Timosaponin AIII (derived from TBII) on mTORC1 and ER Stress
| Mechanism | Key Molecular Events | Target Cell Lines | Citation |
| Inhibition of mTORC1 | Reduced phosphorylation of mTORC1 targets; Inhibition of PI3K/Akt/mTOR pathway. | BT474, MDA-MB-231, Jurkat cells | plos.orgfrontiersin.orgspandidos-publications.comspandidos-publications.com |
| Induction of ER Stress | Upregulation of PDI, calreticulin, GRP78, ATF4; Phosphorylation of eIF2α, PERK; Activation of caspase 4. | Tumor cells (general), MDA-MB-231, BT474 | plos.orgnih.govfrontiersin.orgnih.gov |
Modulation of Cell Cycle Progression
Disruption of the cell cycle is a fundamental strategy for anti-cancer therapies. By arresting cancer cells at specific checkpoints, compounds can prevent their proliferation and lead to cell death.
Similar to the pathways mentioned above, the modulation of cell cycle progression is an activity predominantly associated with Timosaponin AIII. nih.gov In human colorectal cancer HCT-15 cells, TAIII has been shown to cause cell cycle arrest at the G0/G1 and G2/M phases. nih.gov This arrest is accompanied by the downregulation of key cell cycle proteins, including cyclin A, cyclin B1, CDK2, and CDK4. nih.gov In human melanoma A375-S2 cells, TAIII arrests the cell cycle at the G0/G1 phase. frontiersin.org
Currently, there is limited direct scientific evidence demonstrating that Timosaponin-BII independently modulates cell cycle progression in cancer cells. The existing literature suggests that this pharmacological activity is a characteristic of TAIII, which can be formed from the more abundant TBII. plos.orgnih.gov Therefore, the potential for Timosaponin-BII to influence the cell cycle appears to be indirect and dependent on its conversion to Timosaponin AIII.
Table 3: Compounds Mentioned in This Article
Structure Activity Relationship Sar Studies of Timosaponin Bii and Its Analogues
Impact of Glycosylation Patterns on Pharmacological Activities
The sugar moieties attached to the steroidal aglycone play a pivotal role in determining the pharmacological properties of Timosaponin-BII. The type, number, and linkage of these sugar units can significantly influence its absorption, metabolism, and ultimately, its therapeutic efficacy.
A key aspect of Timosaponin-BII's bioactivity is its metabolic conversion within the body. Gut microbiota can metabolize Timosaponin-BII by cleaving the terminal glucose unit at the C-26 position, transforming it into Timosaponin AIII. nih.govplos.org This deglycosylation has a profound impact on its cytotoxic properties. Studies have consistently shown that Timosaponin AIII exhibits significantly greater cytotoxicity against various cancer cell lines compared to its parent compound, Timosaponin-BII. plos.orgfrontiersin.orgfrontiersin.org For instance, in BT474 breast cancer cells, Timosaponin AIII induced cell death in approximately 50% of the cells at a concentration of 2.5 µM, while Timosaponin-BII showed little to no cytotoxic activity at concentrations up to 50 µM. nih.govplos.org This suggests that the presence of the additional glucose moiety in Timosaponin-BII hinders its anticancer potential.
The aglycone, sarsasapogenin (B1680783), which is formed by the complete removal of the sugar chains from Timosaponin-BII, has also been investigated. Interestingly, sarsasapogenin displays no significant cytotoxic activity, indicating that the sugar chain at the C-3 position is indispensable for the pharmacological activities of these saponins (B1172615). plos.orgfrontiersin.org
The following table summarizes the comparative cytotoxic activities of Timosaponin-BII and its key metabolite, Timosaponin AIII, against various cancer cell lines.
| Compound | Cell Line | Activity | IC50 Value |
| Timosaponin-BII | HL-60 (Leukemic) | Inhibitory | 15.5 µg/mL |
| BT474 (Breast Cancer) | Low to no cytotoxicity | > 50 µM | |
| MCF-7 (Breast Cancer) | Low to no cytotoxicity | > 50 µM | |
| Timosaponin AIII | BT474 (Breast Cancer) | Cytotoxic | ~2.5 µM |
| MCF-7 (Breast Cancer) | Cytotoxic | ~6 µM | |
| HepG2 (Liver Cancer) | Cytotoxic | 15.41 µM (24h) | |
| HeLa (Cervical Cancer) | Cytotoxic | ~10 µM (48h) |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Data sourced from multiple studies for comparative purposes) nih.govfrontiersin.orgmedchemexpress.com
These findings underscore the critical role of the glycosylation pattern in modulating the bioactivity of Timosaponin-BII. The conversion to Timosaponin AIII appears to be a crucial step for unlocking its potent anticancer effects.
Influence of Steroidal Backbone Modifications on Bioactivity Profiles
The steroidal aglycone of Timosaponin-BII, a sarsasapogenin-type steroid, provides the fundamental scaffold upon which its biological activities are built. Modifications to this backbone can significantly alter its pharmacological profile.
Research on various timosaponins has highlighted the importance of the sarsasapogenin (SSG) core for specific biological effects. For example, timosaponins with the SSG aglycone have been identified as effective modulators of amyloid precursor protein (APP) processing, leading to a reduction in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. rsc.org Structure-activity relationship studies have revealed that several features of the SSG scaffold are essential for this Aβ-lowering activity. These include the cis-fusion of the A and B rings, the 3β-hydroxyl configuration, the spiroketal F-ring, and the (25S)-configuration. rsc.org
While specific synthetic modifications to the Timosaponin-BII backbone are not extensively documented in publicly available research, studies on other steroidal saponins provide valuable insights into potential SAR. For instance, the orientation of the methyl group at C-25 is crucial. Sarsasapogenin is a (25S)-spirostan, and its epimer, smilagenin, is a (25R)-spirostan. This stereochemical difference can lead to variations in biological activity.
The following table outlines key structural features of the Timosaponin-BII steroidal backbone and their known or inferred influence on bioactivity.
| Structural Feature | Description | Influence on Bioactivity |
| Aglycone Type | Sarsasapogenin (a spirostanol) | Essential for Aβ-lowering effects. rsc.org |
| A/B Ring Fusion | cis-fused | Considered an essential structural feature for Aβ-lowering activity. rsc.org |
| C-3 Hydroxyl Group | β-configuration | Crucial for activity; its removal or alteration can significantly reduce or abolish bioactivity. rsc.org |
| F-Ring | Spiroketal structure | An essential component for the Aβ-lowering effects of sarsasapogenin-based timosaponins. rsc.org |
| C-25 Configuration | S-configuration (Sarsasapogenin) | The (25S)-configuration is identified as an essential feature for Aβ-lowering activity. rsc.org |
Advanced Analytical and Bioassay Methodologies in Timosaponin Bii Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, HPLC/MS-Q-TOF) for Quantitative and Qualitative Analysis
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of Timosaponin-BII in complex matrices such as plant extracts and biological samples. These techniques offer high sensitivity, strong separation capabilities, and the automation required for comprehensive analysis. nih.gov
Qualitative Analysis: High-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (HPLC/MS-Q-TOF) is utilized for the structural identification of Timosaponin-BII. nih.gov In one analysis, the compound's molecular ion was identified in negative ion mode as an [M-H]⁻ adduct at a mass-to-charge ratio (m/z) of 919.4919. nih.gov This high-resolution mass data provides confirmation of the elemental composition of the molecule. nih.gov
Quantitative Analysis: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the precise quantification of Timosaponin-BII and related saponins (B1172615) in pharmacokinetic studies. nih.gov Although a specific study detailed the quantification of Timosaponin AIII and BIII, the methodology is directly applicable to Timosaponin-BII. nih.gov Such methods are rigorously validated for key parameters including linearity, precision, accuracy, stability, and matrix effects to ensure the data is reliable for determining concentrations in biological fluids like rat plasma. nih.govnih.gov The separation is typically achieved on a reverse-phase column, such as an Acquity UPLC HSS T3, using a mobile phase gradient of acetonitrile (B52724) and water with a formic acid modifier. nih.gov
This table summarizes typical parameters used in UPLC-MS/MS methods for the analysis of steroidal saponins, adapted from studies on related compounds.
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Chromatography System | The liquid chromatography system used for separation. | UPLC (Ultra-Performance Liquid Chromatography) | nih.gov |
| Column | The stationary phase used for chromatographic separation. | Acquity UPLC HSS T3 (2.1 × 150 mm, 1.7 µm) | nih.govmdpi.com |
| Mobile Phase | Solvents used to elute the analytes from the column. | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.govmdpi.com |
| Detection Mode | Mass spectrometry mode for detecting and quantifying the analyte. | Multiple Reaction Monitoring (MRM) in negative ion mode | mdpi.com |
| Linear Dynamic Range | The concentration range over which the method is accurate and precise. | 3 to 3,000 ng/mL | nih.gov |
| Precision (RSD) | The closeness of agreement between a series of measurements. | < 15.0% | nih.gov |
| Accuracy | The closeness of the measured value to a standard or known value. | 89.4% to 112.1% | nih.gov |
| Extraction Recovery | The efficiency of the analyte's extraction from the sample matrix. | > 91.0% | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like Timosaponin-BII. hyphadiscovery.comnih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the complete chemical structure, including the stereochemistry, can be determined. hyphadiscovery.comnih.govmdpi.com
The structure of Timosaponin-BII is characterized as a furostanol saponin (B1150181). nih.gov NMR data reveals characteristic signals for the aglycone (the non-sugar part) and the sugar moieties attached to it. For instance, the ¹H-NMR spectrum shows distinct signals for methyl groups and anomeric protons of the sugar units, while the ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. nih.gov Analysis of related saponins shows characteristic signals indicating a Δ²⁰(²²)-unsaturated furostanol structure, such as signals at δC 109.2 (C-20), 150.4 (C-22), and 75.5 (C-26). nih.gov The combination of various NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the entire molecule. mdpi.commestrelab.com
This table presents representative NMR data for the aglycone moiety of furostanol saponins similar to Timosaponin-BII, as recorded in pyridine-d₅. nih.gov
| Position | ¹³C-NMR (δc) | ¹H-NMR (δн, J in Hz) |
|---|---|---|
| 3 | 77.9 | 3.98 (m) |
| 5 | 42.0 | 1.45 (m) |
| 18 | 14.6 | 0.66 (s) |
| 19 | 24.1 | 0.99 (s) |
| 20 | 109.2 | - |
| 21 | 11.6 | 1.73 (s) |
| 22 | 150.4 | - |
| 26 | 75.5 | - |
| 27 | 17.9 | 1.12 (d, 6.8) |
Spectrophotometric and Biochemical Assays for In Vitro Mechanistic Investigations (e.g., MTT, LDH, SOD, AChE, MDA assays)
To probe the bioactivity of Timosaponin-BII in vitro, a variety of spectrophotometric and biochemical assays are employed. These assays quantify cellular health, oxidative stress, and enzyme activity.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity. wikipedia.orgaatbio.comopentrons.com In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. aatbio.comnih.gov This assay has been used to determine appropriate non-toxic concentrations of Timosaponin-BII for subsequent cell-based experiments. nih.gov
Assays for oxidative stress markers are also critical. The malondialdehyde (MDA) assay measures lipid peroxidation, a key indicator of oxidative damage. Studies have shown that Timosaponin-BII can significantly influence the levels of MDA, suggesting an antioxidant or protective effect against oxidative stress. nih.govresearchgate.netnih.gov Other related assays measure the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the levels of markers for cell damage such as lactate dehydrogenase (LDH) . Saponins, as a class, have been shown to reduce MDA and LDH levels while improving SOD activity. researchgate.net
| Assay | Purpose | Key Finding for Timosaponin-BII | Reference |
|---|---|---|---|
| MTT Assay | Measures cell viability and metabolic activity. | Used to screen for suitable, non-cytotoxic concentrations for further experiments. | nih.govnih.gov |
| MDA Assay | Quantifies lipid peroxidation as a marker of oxidative stress. | Timosaponin-BII treatment led to a decreased level of MDA in models of oxidant injury. | nih.govnih.gov |
| SOD Assay | Measures the activity of the antioxidant enzyme Superoxide Dismutase. | Saponins (as a class) have been shown to improve SOD activity. | researchgate.net |
| LDH Assay | Measures Lactate Dehydrogenase release, an indicator of cell membrane damage. | Saponins (as a class) have been shown to reduce LDH levels. | researchgate.net |
Cell-Based Assays (e.g., Immunofluorescence, Western Blotting, qRT-PCR) for Molecular Target Validation
To validate the molecular targets and pathways affected by Timosaponin-BII, researchers utilize a range of cell-based assays that provide information on protein expression, localization, and gene transcription.
Immunofluorescence is a technique used to visualize the location of specific proteins within a cell. It has been used to demonstrate that Timosaponin-BII can decrease the expression of Beta-secretase 1 (BACE1) in the rat retina, showing a heavier immunoreactivity in control models compared to treated ones. nih.gov
Western Blotting allows for the quantification of specific protein levels. Research has shown that Timosaponin-BII can inhibit the interleukin-1β-stimulated phosphorylation of key signaling proteins like ERK1/2, p38, and JNK in chondrocytes. nih.gov It also has been shown to decrease the production of β-CTF, a cleavage product of the amyloid precursor protein. nih.gov
Quantitative real-time reverse transcription PCR (qRT-PCR) is a sensitive method for measuring the expression levels of specific genes. plos.org Studies have used qRT-PCR to show that Timosaponin-BII treatment can inhibit the mRNA expression of matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) in human chondrosarcoma cells, suggesting a role in preventing cartilage degradation. nih.gov
| Assay | Target Investigated | Cell/Tissue Model | Key Finding | Reference |
|---|---|---|---|---|
| Immunofluorescence | BACE1 protein localization | Rat Retina | Timosaponin-BII decreased BACE1 immunoreactivity. | nih.gov |
| Western Blotting | Phosphorylation of MAPK proteins (ERK1/2, p38, JNK) | SW1353 cells and Chondrocytes | Inhibited IL-1β-induced phosphorylation of MAPKs. | nih.gov |
| β-CTF (BACE1 cleavage product) | Rat Retina | Decreased the overproduction of β-CTF. | nih.gov | |
| qRT-PCR | mRNA expression of MMP-1, MMP-3, MMP-13 | SW1353 cells and Chondrocytes | Inhibited IL-1β-induced mRNA expression of cartilage-degrading enzymes. | nih.gov |
Application of Omics Technologies (e.g., Lipidomics) in Profiling Timosaponin-BII Bioactivity
Lipidomics , the large-scale study of cellular lipids, has been applied to investigate the protective effects of Timosaponin-BII in a cell model of glycolipid toxicity. nih.govresearchgate.net By analyzing the global lipid profiles of cells with and without Timosaponin-BII treatment, researchers can identify specific lipids and lipid pathways that are modulated by the compound. nih.gov In one study, lipidomics analysis combined with multivariate statistical methods like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) was used to compare different treatment groups. researchgate.net This approach successfully identified phosphatidylserine (B164497) (PS) as a significant lipid biomarker, suggesting that the protective effects of Timosaponin-BII are related to the modulation of lipid-mediated pathways involved in oxidative stress and inflammation. nih.govresearchgate.net
This table summarizes the application of lipidomics in understanding the bioactivity of Timosaponin-BII.
| Technology | Cell Model | Analytical Approach | Key Finding | Reference |
|---|---|---|---|---|
| Lipidomics (UPLC/Q-TOF MS) | Glycolipid toxic INS-1 cells | Global lipid profiling. | Revealed significant alterations in the cellular lipid profile upon Timosaponin-BII treatment. | nih.gov |
| Multivariate statistical analysis (PCA, PLS-DA). | Identified distinct clustering between control, model, and Timosaponin-BII treated groups. | researchgate.net | ||
| Biomarker selection. | Identified Phosphatidylserine (PS) as a key pathological and pharmacological lipid marker. | nih.govresearchgate.net |
Biosynthesis of Timosaponin Bii in Anemarrhena Asphodeloides
Identification of Key Enzymes and Genes in the Timosaponin Biosynthetic Pathway
The biosynthesis of Timosaponin-BII in Anemarrhena asphodeloides is a complex multi-step process originating from the isoprenoid pathway. While the complete enzymatic cascade has not been fully elucidated, transcriptome analysis of the plant's rhizome, the primary site of timosaponin accumulation, has led to the identification of numerous candidate genes encoding key enzymes.
The initial stages of the pathway involve the synthesis of the precursor 2,3-oxidosqualene through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Transcriptome studies of A. asphodeloides have successfully identified unigenes encoding enzymes for both pathways, suggesting their collaborative role in providing the necessary precursors for steroidal saponin (B1150181) biosynthesis.
Subsequent to the formation of the steroidal backbone, a series of modifications, including hydroxylation and glycosylation, are carried out by specific enzyme families. Key among these are the Cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). Transcriptome sequencing of the rhizomes of A. asphodeloides has revealed a significant number of putative CYP450 and UGT genes that are highly expressed in this tissue, correlating with the high concentration of timosaponins. These enzymes are responsible for the structural diversity of the saponins (B1172615) found in this plant.
While specific CYP450s and UGTs directly responsible for the synthesis of Timosaponin-BII have yet to be functionally characterized, their identification through transcriptomic approaches provides a critical foundation for future research. The high expression of these genes in the rhizome strongly suggests their involvement in the later stages of Timosaponin-BII biosynthesis.
Exploration of Furostanol-Type to Spirostanol-Type Saponin Conversion
Timosaponin-BII is a furostanol-type saponin. The biosynthesis of steroidal saponins often involves the conversion of furostanol-type saponins into the corresponding spirostanol-type structures. This conversion is a critical step in the diversification of saponins within the plant.
For instance, the biotransformation of Timosaponin-BII to Timosaponin AIII, a spirostanol saponin, has been reported to be mediated by β-D-glycosidase. This suggests the presence of such enzymatic activity in the plant that can act on furostanol saponins. While Timosaponin-BII itself is a stable end product, the existence of this enzymatic machinery highlights the plant's capacity to produce a diverse array of both furostanol and spirostanol saponins from common precursors.
The specific enzyme responsible for this conversion in A. asphodeloides that could potentially act on a precursor to Timosaponin-BII to form a spirostanol analogue has not been definitively identified and functionally characterized. However, the general enzymatic mechanism is well-understood in the biosynthesis of other steroidal saponins.
Genetic and Molecular Aspects of Timosaponin-BII Production in the Plant Source
The production of Timosaponin-BII in Anemarrhena asphodeloides is under tight genetic and molecular control, with significant tissue-specific regulation. The accumulation of Timosaponin-BII is predominantly observed in the rhizomes of the plant, indicating that the genes encoding the biosynthetic enzymes are most actively transcribed in this organ.
Transcriptome analyses have substantiated this observation by revealing that the majority of the identified candidate genes for the timosaponin biosynthetic pathway are highly expressed in the rhizome compared to other plant parts like leaves and stems. This tissue-specific gene expression pattern aligns with the localized accumulation of the final product.
Future Research Directions and Translational Perspectives for Timosaponin Bii
Comprehensive Elucidation of Underexplored Molecular and Cellular Mechanisms
While Timosaponin-BII has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, the precise molecular and cellular pathways through which it exerts these actions are not fully understood. medchemexpress.comimmunomart.org Future research should aim to unravel these complex mechanisms.
For instance, in the context of neuroprotection, Timosaponin-BII has been shown to inhibit the upregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. medchemexpress.comresearchgate.net However, the upstream signaling events that lead to this inhibition remain to be fully elucidated. It is known to reduce oxidative stress by decreasing malondialdehyde (MDA) levels, but its interaction with endogenous antioxidant pathways, such as the Nrf2 system, requires more in-depth investigation. medchemexpress.comresearchgate.net
In its anti-inflammatory role, Timosaponin-BII has been found to inhibit the production of pro-inflammatory cytokines. researchgate.net One identified mechanism involves the inhibition of the NOD-like receptor P3 (NLRP3) inflammasome, which subsequently reduces interleukin-1β (IL-1β) production. researchgate.netnih.gov Further studies are needed to explore its effects on other major inflammatory signaling pathways, such as the JAK/STAT pathway, and to understand its cell-type-specific effects in immune cells like microglia and astrocytes.
The low oral bioavailability of Timosaponin-BII suggests that its metabolites, formed by gut microbiota, may be responsible for many of its pharmacological effects. nih.govnih.gov The biotransformation of Timosaponin-BII into metabolites like Timosaponin AIII, Timosaponin AI, and Sarsasapogenin (B1680783) is crucial, as these metabolites often exhibit different or more potent activities. nih.govfrontiersin.org For example, Timosaponin AIII shows stronger cytotoxic effects against cancer cells and potent anti-inflammatory properties. frontiersin.orgnih.gov A comprehensive mapping of all metabolites and a systematic evaluation of their individual biological activities and mechanisms are critical. This includes understanding how the composition of an individual's gut microbiome influences the metabolic profile of Timosaponin-BII and, consequently, its therapeutic efficacy. nih.govnih.gov
Development of Novel Timosaponin-BII Analogues through Rational Design and Synthesis
The native structure of Timosaponin-BII, while possessing therapeutic properties, has limitations such as low bioavailability. nih.gov Rational drug design and synthetic chemistry offer a promising avenue to create novel analogues with improved pharmacokinetic profiles and enhanced biological activity. Structure-activity relationship (SAR) studies are fundamental to this effort.
Research has shown that the sugar moieties attached to the steroidal sapogenin core are critical for biological function. For example, the conversion of Timosaponin-BII to Timosaponin AIII by removing a glucose unit at the C-26 position significantly enhances its cytotoxic activity against tumor cells. frontiersin.orgnih.govfrontiersin.org This highlights the potential of targeted deglycosylation or the synthesis of analogues with different sugar chains to modulate activity.
Future synthetic strategies could focus on:
Modifying Glycosylation Patterns: Introducing different sugars or altering the linkages could impact solubility, cell permeability, and interaction with biological targets.
Altering the Sapogenin Core: Modifications to the steroidal backbone could lead to derivatives with higher target specificity and reduced off-target effects.
Creating Prodrugs: Designing prodrugs of Timosaponin-BII or its active metabolites could improve oral absorption and targeted delivery.
The development of an enzyme-associated, five-step preparation method to convert Timosaponin-BII into the more potent Timosaponin AIII demonstrates the feasibility of semi-synthetic approaches to generate valuable analogues. frontiersin.orgfrontiersin.org Further exploration of stereoselective biotransformations using microorganisms like Saccharomyces cerevisiae could also yield novel stereoisomers with unique bioactivities, as has been demonstrated for Timosaponin AIII. nih.govkoreascience.kr
Exploration of Synergistic Effects in Combination Therapies with Timosaponin-BII
The multifaceted nature of complex diseases like cancer and neurodegenerative disorders often necessitates multi-target therapeutic approaches. Exploring the synergistic potential of Timosaponin-BII and its metabolites in combination with existing drugs could lead to more effective treatment strategies with potentially lower doses and reduced side effects.
The active metabolite, Timosaponin AIII, has already shown promise in this area. Studies have demonstrated that it can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents. For instance, Timosaponin AIII was found to overcome resistance to drugs like gemcitabine (B846) and adriamycin by inhibiting the PI3K/Akt signaling pathway. frontiersin.org It also showed synergistic anti-tumor effects with taxol by suppressing both the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. frontiersin.org
Future research should systematically screen for synergistic combinations between Timosaponin-BII or its key metabolites and a wide range of therapeutic agents.
Table 1: Potential Areas for Combination Therapy Research
| Disease Area | Potential Combination Agent | Rationale for Synergy |
|---|---|---|
| Cancer | Chemotherapeutics (e.g., Taxol, Gemcitabine) | Overcoming drug resistance via inhibition of survival pathways like PI3K/Akt/mTOR. frontiersin.org |
| Targeted Therapies (e.g., mTOR inhibitors) | Complementary inhibition of cell growth and proliferation pathways. nih.govplos.org | |
| Alzheimer's Disease | Acetylcholinesterase Inhibitors | Combining symptomatic relief with the neuroprotective and anti-inflammatory effects of Timosaponin-BII. researchgate.net |
| Anti-amyloid or Anti-tau agents | Targeting multiple facets of disease pathology (protein aggregation, inflammation, oxidative stress). medchemexpress.com |
| Inflammatory Disorders | NSAIDs or Corticosteroids | Achieving a greater anti-inflammatory effect through different mechanisms (e.g., COX inhibition and NLRP3 inflammasome inhibition), potentially allowing for dose reduction. researchgate.netnih.gov |
These investigations would not only validate the therapeutic potential of Timosaponin-BII in a combinatorial setting but also provide insights into the interconnectedness of the pathways it modulates.
Optimization of Bioproduction and Biotransformation Processes for Sustainable Supply
The reliance on extraction from the rhizomes of Anemarrhena asphodeloides for Timosaponin-BII is not sustainable for large-scale pharmaceutical production. researchgate.net Therefore, developing optimized bioproduction and biotransformation methods is crucial for a stable and environmentally friendly supply chain.
Biotransformation is a particularly promising strategy. Since gut microbiota can efficiently convert Timosaponin-BII into its more active metabolites, researchers can harness specific microorganisms or their enzymes to perform these conversions in vitro. nih.govnih.govmdpi.com Studies have successfully used fungi such as Aspergillus niger, Colletotrichum gloeosporioides, and Acremonium alternatum to produce deglycosylated derivatives like Timosaponin AIII and Timosaponin AI. researchgate.net The yeast Saccharomyces cerevisiae has also been used for the bioconversion of Timosaponin A-III, creating novel stereoisomers. nih.gov
Future research in this area should focus on:
Screening and Engineering Microbes: Identifying or genetically engineering microorganisms with high-yield, specific glycosidase activity to perform desired transformations.
Process Optimization: Optimizing fermentation conditions (e.g., temperature, pH, glucose concentration) to maximize the yield and purity of the target compounds. researchgate.net
Enzyme Immobilization: Developing processes using immobilized enzymes for continuous and scalable production, which can simplify purification and reduce costs.
A key finding is that the metabolic behavior of Timosaponin-BII appears to be unique to microbial systems, as it shows minimal interaction in rat liver homogenate and microsome incubation systems. nih.govnih.gov This underscores the importance of focusing on microbial and enzymatic methods for producing its pharmacologically significant metabolites.
Integration of Systems Biology and Computational Approaches for Predictive Pharmacology
To accelerate research and better predict the pharmacological effects of Timosaponin-BII, integrating systems biology and computational approaches is essential. These methods can help decipher complex biological data and build predictive models of the compound's action.
Lipidomics , a branch of metabolomics, has been used to study the effects of Timosaponin-BII on INS-1 pancreatic β cells under glycolipid toxicity. nih.govresearchgate.net This approach identified changes in specific lipid classes, such as phosphatidylserine (B164497) (PS), linking the compound's protective effects to the modulation of oxidative stress and inflammation. nih.gov Expanding such 'omics' studies (e.g., proteomics, transcriptomics) can provide a holistic view of the cellular response to Timosaponin-BII.
Computational Docking and Molecular Dynamics can be used to predict how Timosaponin-BII and its analogues bind to specific protein targets. For example, molecular docking studies have already been used to compare the binding affinities of various saponins (B1172615) to the NLRP3 inflammasome, providing a theoretical basis for their anti-inflammatory activity. researchgate.net
Pathway and Network Analysis can integrate large-scale 'omics' data to identify the key biological pathways and molecular networks modulated by Timosaponin-BII. mdpi.com This can help prioritize experimental validation and uncover novel mechanisms of action. For instance, bioinformatic analyses can reveal upregulated protein expression related to neural development, helping to explain observed effects on neurite outgrowth. mdpi.com
By combining these computational approaches with experimental data, researchers can build predictive models for the efficacy and potential targets of Timosaponin-BII and its derivatives, streamlining the drug discovery and development process.
Table 2: Compound Names Mentioned in Article
| Compound Name | Abbreviation |
|---|---|
| 3-methyladenine | |
| Acetylcholinesterase | AChE |
| Adriamycin | ADM |
| Anemarsaponin B | ASB |
| Anemarsaponin I | AMS |
| Gemcitabine | |
| Glipizide | |
| Isobutylmethyl xanthine | IBMX |
| Mangiferin | |
| Melatonin | |
| Palmitate | PA |
| PD98059 | |
| Rapamycin (B549165) | |
| Sarsasapogenin | SRS |
| Scopolamine | |
| Taxol | |
| Tert-butylhydroquinone | t-BHQ |
| Timosaponin A-III | TAIII, Timo AIII, TSAIII |
| Timosaponin AI | TAI |
| Timosaponin BII | TBII, Timo BII, TSBII, T-BII |
Q & A
How can PICO criteria refine Timosaponin-BII research questions?
- Methodological Answer : Structure questions using Population (e.g., APP/PS1 mice), Intervention (Timosaponin-BII dose), Comparison (vehicle vs. donepezil), and Outcome (Aβ plaque density). For example: “In APP/PS1 mice (P), does 10 mg/kg Timosaponin-BII (I) reduce Aβ plaques (O) compared to donepezil (C)?” .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
